
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and benzyloxy groups
Méthodes De Préparation
The synthesis of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Functional group modifications: Introduction of tert-butyl, methyl, and benzyloxy groups through various organic reactions such as alkylation and etherification.
Industrial production: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Analyse Des Réactions Chimiques
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common reagents and conditions: These reactions often require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control.
Major products: The products of these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Other pyrrolidine derivatives with different substituents, such as 1-tert-butyl 2-methyl (2R,4R)-4-hydroxy pyrrolidine-1,2-dicarboxylate or 1-tert-butyl 2-methyl (2R,4R)-4-methoxy pyrrolidine-1,2-dicarboxylate.
Uniqueness: The presence of the benzyloxy group in this compound may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinity to certain targets.
Propriétés
Formule moléculaire |
C18H25NO5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15-/m1/s1 |
Clé InChI |
AXXKODYHGLJTHX-HUUCEWRRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B8388222.png)
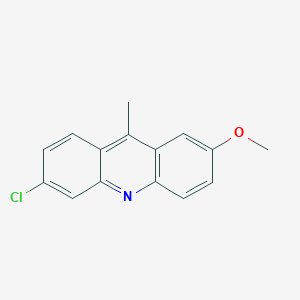
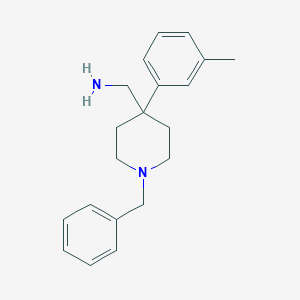
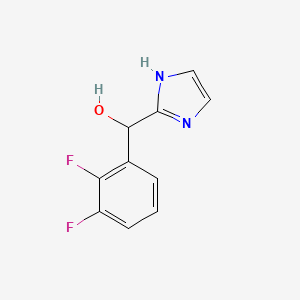
![Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate](/img/structure/B8388256.png)
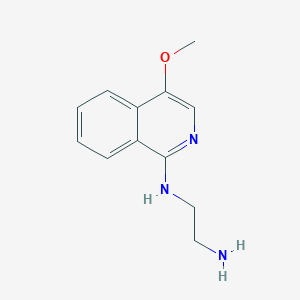
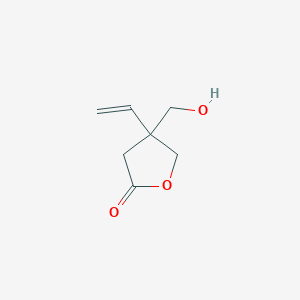
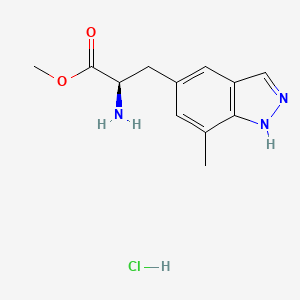
![4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B8388268.png)
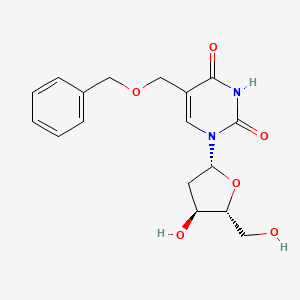
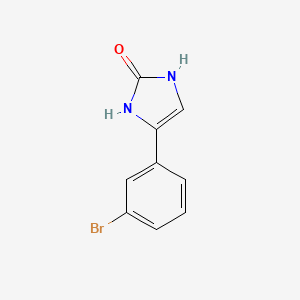
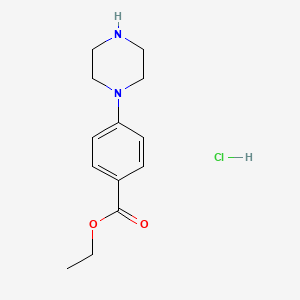
![({[2-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-methyl}-tert-butoxycarbonyl-amino)-acetic acid](/img/structure/B8388295.png)
